1-(2-Phenylpropan-2-yl)piperazine
Overview
Description
1-(2-Phenylpropan-2-yl)piperazine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antidepressant and Antianxiety Activities: Kumar et al. (2017) synthesized derivatives of 1-(2-phenylpropan-2-yl)piperazine and evaluated their antidepressant and antianxiety activities, indicating potential use in treating mood disorders (Kumar et al., 2017).
Anticancer Properties: Gudisela et al. (2017) reported on the synthesis of N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives, showcasing their potent cytotoxic activities against various human cancer cell lines, suggesting a potential application in cancer therapy (Gudisela et al., 2017).
Antimicrobial Activity: Rajkumar et al. (2014) synthesized 1-(2-phenylpropan-2-yl)piperazine derivatives with significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Rajkumar et al., 2014).
Antitumor Activity: Yurttaş et al. (2014) developed 1,2,4-triazine derivatives bearing a piperazine amide moiety, which showed promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014).
Anti-Bone Cancer Activity: Lv et al. (2019) explored the synthesis of a heterocyclic compound involving 1-(2-phenylpropan-2-yl)piperazine and its potential anti-bone cancer activity (Lv et al., 2019).
Cocaine-Abuse Therapeutic Agents: Hsin et al. (2002) discussed the development of long-acting dopamine transporter ligands derived from 1-(2-phenylpropan-2-yl)piperazine for the treatment of cocaine abuse (Hsin et al., 2002).
Antidiabetic Compounds: Le Bihan et al. (1999) identified piperazine derivatives as potential antidiabetic compounds, showing significant increases in insulin secretion (Le Bihan et al., 1999).
Acetylcholinesterase Inhibitors: Yurttaş et al. (2013) synthesized thiazole-piperazines with potent inhibitory activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease (Yurttaş et al., 2013).
properties
IUPAC Name |
1-(2-phenylpropan-2-yl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-13(2,12-6-4-3-5-7-12)15-10-8-14-9-11-15/h3-7,14H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUMHCHGKODAIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylpropan-2-yl)piperazine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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